molecular formula C16H13ClN2O3S B2455776 2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 912759-43-4

2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2455776
CAS RN: 912759-43-4
M. Wt: 348.8
InChI Key: HTEWELOCLYDMHU-UHFFFAOYSA-N
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Description

“2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide” is a chemical compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been investigated for its anti-inflammatory potential. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a crucial role in inflammation. The discovery of COX-2 inhibitors (coxibs) aimed to reduce gastrointestinal (GI) side effects while maintaining anti-inflammatory efficacy. Research on this compound’s COX-2 inhibitory activity could contribute to the development of safer anti-inflammatory agents .

Peptide Coupling Agent

Beyond its pharmacological activities, 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has practical applications. It serves as a stable yet highly reactive peptide coupling agent, aiding in peptide purification .

Future Directions

Benzothiazole derivatives have shown promising results in various fields, especially as anti-tubercular compounds . Future research could focus on exploring other potential applications of these compounds and improving their synthesis methods.

properties

IUPAC Name

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEWELOCLYDMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

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